molecular formula C25H23N3OS2 B11209907 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11209907
M. Wt: 445.6 g/mol
InChI Key: FXMCJQJOWVGJPW-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]-1-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound featuring an indole moiety, a pyrazole ring, and a thiophene group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]-1-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazole ring and the thiophene group. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]-1-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]-1-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.

    Pyrazole Derivatives: Molecules like celecoxib, which is used as an anti-inflammatory drug.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in various chemical syntheses.

Uniqueness

What sets 2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]-1-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C25H23N3OS2/c1-17-9-11-18(12-10-17)22-14-20(23-8-5-13-30-23)26-28(22)25(29)16-31-24-15-27(2)21-7-4-3-6-19(21)24/h3-13,15,22H,14,16H2,1-2H3

InChI Key

FXMCJQJOWVGJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=CS5

Origin of Product

United States

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